1-(furan-2-ylcarbonyl)-N-(pyrimidin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(FURAN-2-CARBONYL)-N-(PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that features a furan ring, a pyrimidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-N-(PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan-2-Carbonyl Intermediate: This can be achieved through the acylation of furan using appropriate reagents.
Pyrimidin-2-YL Intermediate: The pyrimidine ring can be synthesized through condensation reactions involving suitable precursors.
Coupling Reaction: The furan-2-carbonyl and pyrimidin-2-yl intermediates are then coupled with piperidine-4-carboxamide under specific conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-CARBONYL)-N-(PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions might include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-N-(PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(FURAN-2-CARBONYL)-N-(PYRIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-(THIOPHEN-2-CARBONYL)-N-(PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
1-(FURAN-2-CARBONYL)-N-(PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its furan, pyrimidine, and piperidine rings, which might confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C15H16N4O3 |
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Molecular Weight |
300.31 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-pyrimidin-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H16N4O3/c20-13(18-15-16-6-2-7-17-15)11-4-8-19(9-5-11)14(21)12-3-1-10-22-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,16,17,18,20) |
InChI Key |
CQYDEWXKTGYCMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CC=N2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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